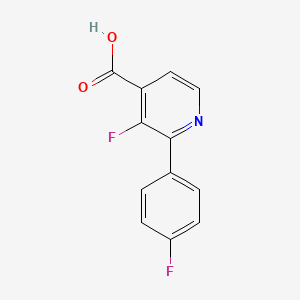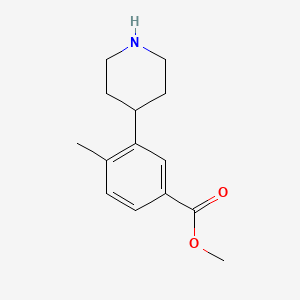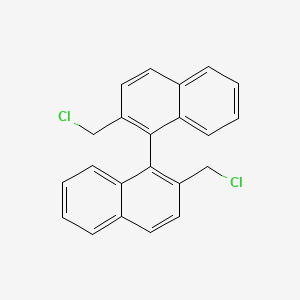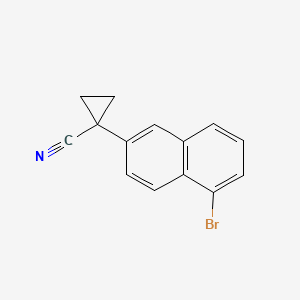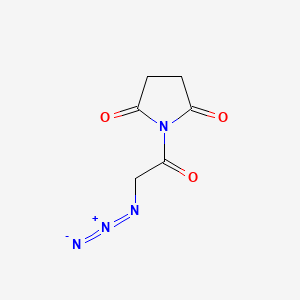
praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Praseodymium trifluoroacetylacetonate is a coordination compound that contains the rare earth element praseodymium. It is known for its unique chemical properties and is widely used in various fields, including catalysis, material science, and organic synthesis .
Métodos De Preparación
Praseodymium trifluoroacetylacetonate can be synthesized through several methods. One common approach involves the reaction of praseodymium chloride with sodium trifluoroacetylacetonate in a solvent such as ethanol. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities .
Análisis De Reacciones Químicas
Praseodymium trifluoroacetylacetonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, praseodymium trifluoroacetylacetonate can be oxidized to higher oxidation states using strong oxidizing agents. Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides. Substitution reactions often occur with ligands that can replace the trifluoroacetylacetonate groups . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Praseodymium trifluoroacetylacetonate has numerous scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In material science, it is employed in the synthesis of advanced materials with unique properties. In biology and medicine, praseodymium trifluoroacetylacetonate is used in the development of diagnostic and therapeutic agents . Its unique chemical properties make it a valuable compound in these fields.
Mecanismo De Acción
The mechanism of action of praseodymium trifluoroacetylacetonate involves its ability to coordinate with various ligands and form stable complexes. These complexes can interact with molecular targets and pathways, leading to specific chemical and biological effects. For example, in catalysis, praseodymium trifluoroacetylacetonate can facilitate the formation of reactive intermediates that drive chemical reactions .
Comparación Con Compuestos Similares
Praseodymium trifluoroacetylacetonate can be compared with other similar compounds such as praseodymium acetylacetonate and praseodymium chloride. While all these compounds contain praseodymium, they differ in their ligands and chemical properties. Praseodymium trifluoroacetylacetonate is unique due to the presence of trifluoroacetylacetonate ligands, which impart distinct chemical reactivity and stability .
Similar Compounds
- Praseodymium acetylacetonate
- Praseodymium chloride
- Praseodymium nitrate
- Praseodymium oxide
These compounds share some similarities with praseodymium trifluoroacetylacetonate but also have unique properties that make them suitable for different applications .
Propiedades
Fórmula molecular |
C15H15F9O6Pr |
|---|---|
Peso molecular |
603.17 g/mol |
Nombre IUPAC |
praseodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.Pr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/b3*4-2-; |
Clave InChI |
YTAJXYIBKARYIO-DJFUMVPSSA-N |
SMILES isomérico |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Pr] |
SMILES canónico |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Pr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)
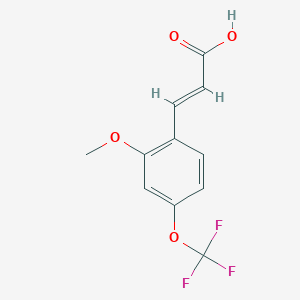
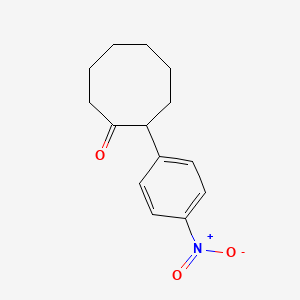
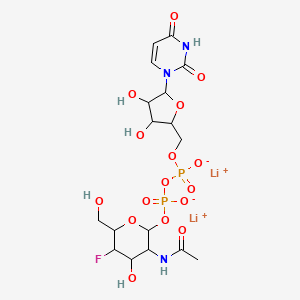
![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)
